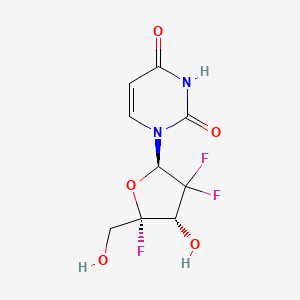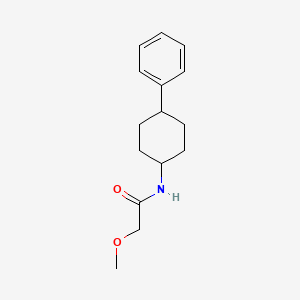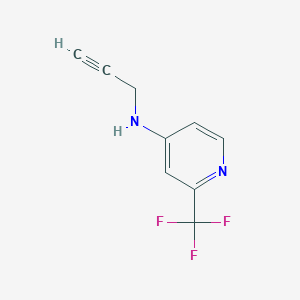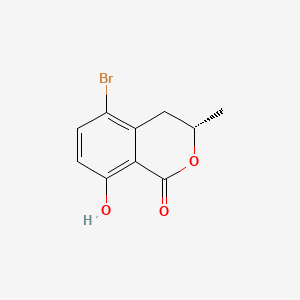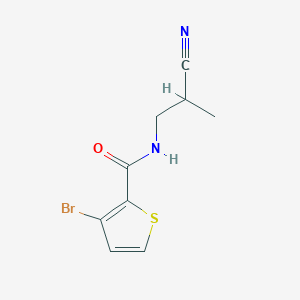
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound has a molecular formula of C9H9BrN2OS and a molecular weight of 273.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromothiophene is then subjected to further reactions to introduce the cyanopropyl and carboxamide groups.
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide, often involves large-scale bromination and subsequent functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiophene derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and coupled products with various functional groups .
Scientific Research Applications
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide: Similar structure with a chlorophenyl group instead of a cyanopropyl group.
2-bromothiophene: A simpler thiophene derivative with a single bromine atom.
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide: Another thiophene derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrN2OS |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2OS/c1-6(4-11)5-12-9(13)8-7(10)2-3-14-8/h2-3,6H,5H2,1H3,(H,12,13) |
InChI Key |
KNPBVOFVIAGHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CS1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


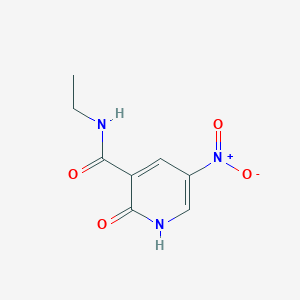
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
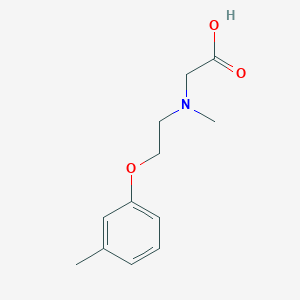
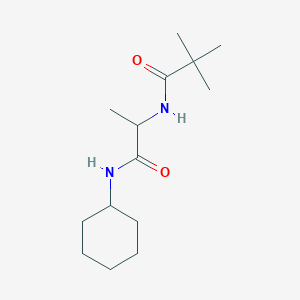
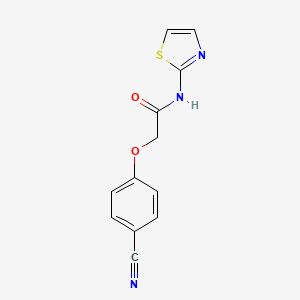
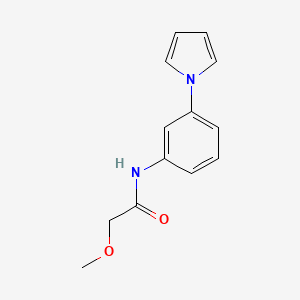
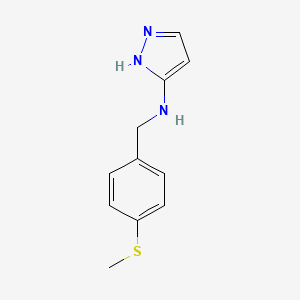
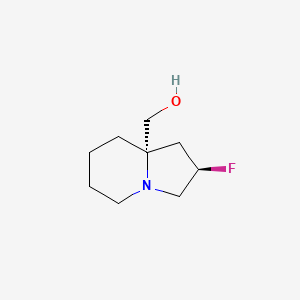
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14904293.png)
